![molecular formula C15H11O5- B14347755 4-[(Benzyloxy)carbonyl]-3-carboxyphenolate CAS No. 97889-54-8](/img/structure/B14347755.png)
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate is an organic compound that features a benzyloxycarbonyl group attached to a phenolate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)carbonyl]-3-carboxyphenolate typically involves the reaction of benzyl alcohol with phosgene to form benzyl chloroformate, which is then reacted with a phenolate derivative . The reaction conditions often require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or carboxylic acids.
Reduction: Reduction can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by resonance stabilization.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or carboxylic acids, while substitution reactions can produce a variety of substituted phenolates .
Applications De Recherche Scientifique
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate has several applications in scientific research:
Mécanisme D'action
The mechanism of action for 4-[(Benzyloxy)carbonyl]-3-carboxyphenolate involves its interaction with molecular targets through nucleophilic acyl substitution reactions. The compound can act as an acylating agent, transferring its benzyloxycarbonyl group to nucleophilic sites on target molecules . This process is often catalyzed by acids or bases, depending on the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl chloroformate: Used in similar acylation reactions but lacks the carboxyphenolate group.
Phenyl acetate: Another acylating agent with different reactivity due to the acetate group.
Benzoic acid derivatives: Share structural similarities but differ in functional groups and reactivity.
Uniqueness
4-[(Benzyloxy)carbonyl]-3-carboxyphenolate is unique due to its combination of a benzyloxycarbonyl group and a carboxyphenolate moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
97889-54-8 |
|---|---|
Formule moléculaire |
C15H11O5- |
Poids moléculaire |
271.24 g/mol |
Nom IUPAC |
3-carboxy-4-phenylmethoxycarbonylphenolate |
InChI |
InChI=1S/C15H12O5/c16-11-6-7-12(13(8-11)14(17)18)15(19)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)/p-1 |
Clé InChI |
MWTMXYXPZGPRJQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,4-Diphenyl-4-(1-phenylethenyl)cyclohexen-1-yl]benzene](/img/structure/B14347683.png)

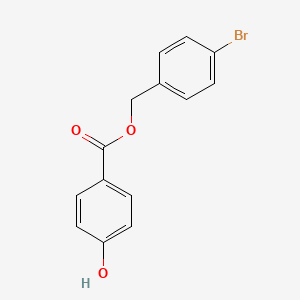
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
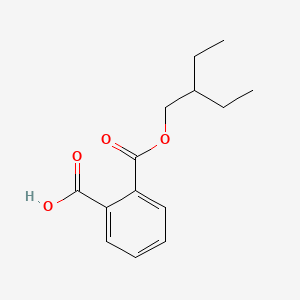
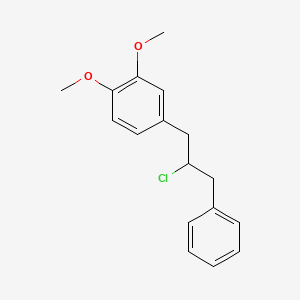
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
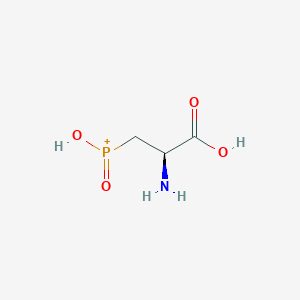
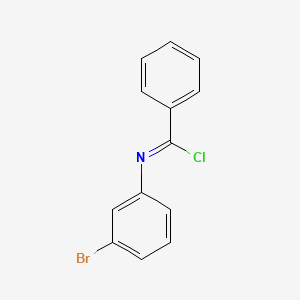

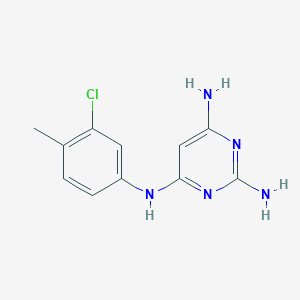
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
